molecular formula C12H15FO B2438672 1-(3-Fluorophenyl)cyclohexanol CAS No. 1496-35-1

1-(3-Fluorophenyl)cyclohexanol

Cat. No. B2438672
CAS RN: 1496-35-1
M. Wt: 194.249
InChI Key: PQSFDHKUPBPVLK-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclohexanol is a chemical compound with the molecular formula C12H15FO . It has a molecular weight of 194.25 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 1-(3-Fluorophenyl)cyclohexanol is 1S/C12H15FO/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9,14H,1-3,7-8H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-(3-Fluorophenyl)cyclohexanol is a solid or liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Molecular Conformations and Interactions 1-(3-Fluorophenyl)cyclohexanol and its derivatives often demonstrate unique molecular conformations and engage in specific intermolecular interactions. For instance, certain cyclohexanol derivatives display distorted envelope conformations. The angles between the fluorophenyl rings and the core structure, as well as the interactions between these rings, contribute to the overall molecular structure and stability. Such structural details have been observed in compounds like Ethyl 2-amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate and (6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012) (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Crystallographic Studies Detailed crystallographic studies reveal that compounds with a cyclohexanol core can crystallize in different space groups, showcasing diverse crystal structures. These findings highlight the molecular versatility and potential for various applications in materials science and molecular engineering (Samshuddin, Jasinski, Butcher, Neuhardt, Narayana, Yathirajan, & Glidewell, 2014).

Brain-Penetrant Neurokinin-1 Receptor Antagonists Certain cyclohexanol derivatives are explored for their potential in medical applications, such as serving as brain-penetrant neurokinin-1 (NK(1)) receptor antagonists. These compounds show promise in the treatment of conditions like chemotherapy-induced and postoperative nausea and vomiting. One such derivative exhibits high affinity and brain penetration, indicating its potential for therapeutic use (Jiang et al., 2009).

Material Science and Nanotechnology Cyclohexanol derivatives also find applications in the field of materials science and nanotechnology. For instance, they can significantly impact the synthesis of multiwall carbon nanotubes (MWCNTs), reducing the formation of amorphous carbon and catalyst particles in the process. This suggests potential roles in improving the efficiency and quality of MWCNT production, which is crucial for various technological applications (Shirazi, Ahmadzadeh Tofighy, Mohammadi, & Pak, 2011).

Adsorption and Environmental Impact Studies on the adsorption of phenolic compounds by carbon nanotubes (CNTs) involving cyclohexanol derivatives highlight the significant role of aromatic structure and -OH substitution in polar aromatics-CNTs systems. This research provides insights into the interaction between CNTs and organic contaminants, which is vital for understanding the environmental impact and behavior of CNTs in biological systems (Lin & Xingt, 2008).

Safety And Hazards

The safety information for 1-(3-Fluorophenyl)cyclohexanol indicates that it has the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.) .

properties

IUPAC Name

1-(3-fluorophenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9,14H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSFDHKUPBPVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)cyclohexanol

CAS RN

1496-35-1
Record name 1-(3-fluorophenyl)cyclohexan-1-ol
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